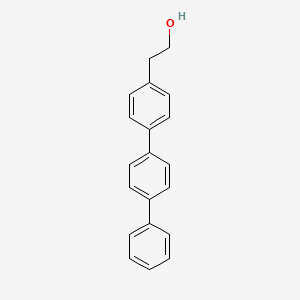
4-Biphenyl-4-yl-phenethyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ビフェニル-4-イル-フェネチルアルコールは、分子式がC20H18Oである有機化合物です。これは、ビフェニル基がフェネチルアルコール部分に結合した構造をしています。
準備方法
合成経路と反応条件
4-ビフェニル-4-イル-フェネチルアルコールの合成は、一般的に特定の条件下でビフェニルとフェネチルアルコールを反応させることで行われます。一般的な方法の一つに、フリーデル・クラフツアルキル化反応があります。この反応では、ビフェニルとフェネチルアルコールを、塩化アルミニウム (AlCl3) などのルイス酸触媒の存在下で反応させます。この反応は、触媒の加水分解を防ぐために、無水条件下で行われます。
工業的生産方法
4-ビフェニル-4-イル-フェネチルアルコールの工業的生産には、通常、大規模なフリーデル・クラフツアルキル化プロセスが用いられます。反応条件は、最終生成物の高収率と高純度が得られるように最適化されています。連続式反応器と高度な精製技術の使用により、この化合物を工業規模で効率的に生産することができます。
化学反応解析
反応の種類
4-ビフェニル-4-イル-フェネチルアルコールは、以下を含むさまざまな化学反応を起こします。
酸化: アルコール基は、対応するケトンまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、対応する炭化水素に還元される可能性があります。
置換: ビフェニル環で求電子置換反応が起こり、さまざまな置換誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、多くの場合、塩化鉄 (III) (FeCl3) や塩化アルミニウム (AlCl3) などの触媒が必要です。
生成される主な生成物
酸化: ビフェニル-4-イル-フェニルケトンまたはビフェニル-4-イル-安息香酸の生成。
還元: ビフェニル-4-イル-フェネチル炭化水素の生成。
置換: 使用した置換基に応じて、さまざまな置換ビフェニル誘導体の生成。
化学反応の分析
Types of Reactions
4-Biphenyl-4-yl-phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-phenyl ketone or biphenyl-4-yl-benzoic acid.
Reduction: Formation of biphenyl-4-yl-phenethyl hydrocarbon.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituents used.
科学的研究の応用
4-ビフェニル-4-イル-フェネチルアルコールは、科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成のためのビルディングブロックとして、そしてさまざまな化学反応の試薬として使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 医薬品開発の基質としての使用など、潜在的な治療的用途について研究されています。
産業: 特殊化学品、ポリマー、先端材料の製造に使用されます。
作用機序
4-ビフェニル-4-イル-フェネチルアルコールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に相互作用して、さまざまな生物学的効果をもたらす可能性があります。例えば、炎症経路に関与する特定の酵素の活性を阻害することで、抗炎症作用を発揮する可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
ビフェニル-4-イル-メタノール: フェネチルアルコールではなくメタノール基を持つ類似構造。
ビフェニル-4-イル-エタノール: フェネチルアルコールではなくエタノール基を持つ類似構造。
ビフェニル-4-イル-プロパノール: フェネチルアルコールではなくプロパノール基を持つ類似構造。
独自性
4-ビフェニル-4-イル-フェネチルアルコールは、その独特の構造配置により、独特の化学的および生物学的特性を持つため、ユニークです。
特性
分子式 |
C20H18O |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
2-[4-(4-phenylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C20H18O/c21-15-14-16-6-8-18(9-7-16)20-12-10-19(11-13-20)17-4-2-1-3-5-17/h1-13,21H,14-15H2 |
InChIキー |
KPWDIACHGJQASD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
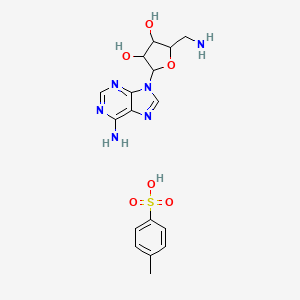
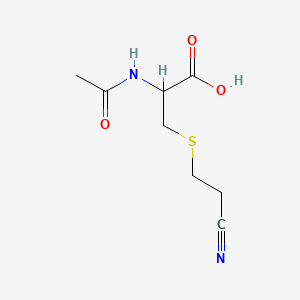
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
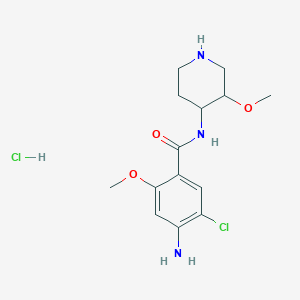
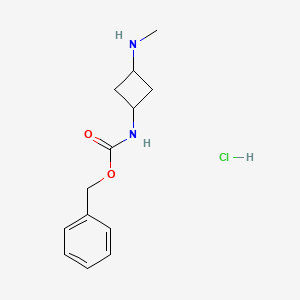

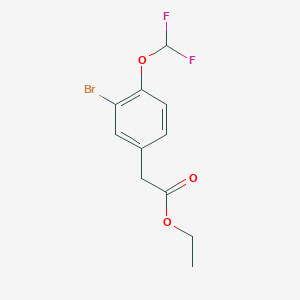
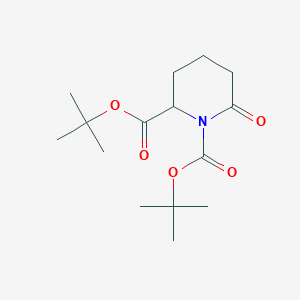
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)

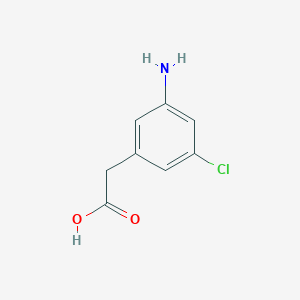

![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)
